Home > Products > Screening Compounds P121175 > Cetrorelix acetate
Cetrorelix acetate - 1631741-31-5

Cetrorelix acetate

Catalog Number: EVT-468217
CAS Number: 1631741-31-5
Molecular Formula: C72H96ClN17O16
Molecular Weight: 1491.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cetrorelix acetate is the acetic acid salt of cetrorelix. A gonadotrophin-releasing hormone (GnRH) antagonist, it is used for treatment of infertility and of hormone-sensitive cancers of the prostate and breast. It has a role as a GnRH antagonist and an antineoplastic agent. It is an oligopeptide and an acetate salt. It contains a cetrorelix.
Synthesis Analysis

The synthesis of cetrorelix acetate involves approximately 26 steps, utilizing solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids using coupling reagents such as HATU. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for protecting amino groups during synthesis .

Key Technical Details:

  • Solid-Phase Peptide Synthesis: This method allows for the efficient assembly of peptides by attaching them to a solid resin, which facilitates purification after synthesis.
  • Purification: Final purification is achieved using high-performance liquid chromatography (HPLC), ensuring that the product meets stringent purity standards.
  • Yield and Impurities: The yield typically ranges from 60% to 70%, with potential impurities arising from incomplete deprotection or side reactions during synthesis .
Molecular Structure Analysis

Cetrorelix acetate has a linear structure composed of ten amino acids, including both L- and D-amino acids. Its molecular formula is C64H88N18O14C_{64}H_{88}N_{18}O_{14}, with a molecular weight of approximately 1431 g/mol. The compound does not exhibit polymorphism, which simplifies its characterization and quality control .

Structural Data:

  • Molecular Weight: 1431 g/mol
  • Solubility: Approximately 8 mg/mL in water
  • Chemical Structure: Characterized using techniques such as electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy, confirming the sequence and integrity of the peptide .
Chemical Reactions Analysis

Cetrorelix acetate undergoes various chemical reactions during its synthesis, primarily involving amide bond formation between amino acids. The reactions are carefully controlled to minimize side products and ensure high purity.

Technical Details:

  • Coupling Reactions: Utilization of coupling agents like HATU facilitates the formation of amide bonds between amino acids.
  • Deprotection Steps: Fmoc groups are removed using piperidine, allowing for subsequent coupling reactions.
  • Purification Techniques: HPLC is employed to separate cetrorelix acetate from impurities based on their size and polarity .
Mechanism of Action

Cetrorelix acetate functions by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This action leads to a decrease in the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing premature ovulation.

Process Data:

  • Binding Affinity: Cetrorelix exhibits high affinity for gonadotropin-releasing hormone receptors, effectively blocking their activation.
  • Clinical Implications: By controlling hormone levels, cetrorelix enables better management of ovarian stimulation protocols in assisted reproductive technologies .
Physical and Chemical Properties Analysis

Cetrorelix acetate possesses distinct physical and chemical properties that are critical for its formulation and stability.

Physical Properties:

  • Appearance: White amorphous powder
  • Hygroscopic Nature: Absorbs moisture from the air, necessitating careful handling and storage.

Chemical Properties:

  • pH Range: Typically maintained around neutral for optimal stability.
  • Stability Studies: Conducted under various conditions to assess degradation pathways; stability data supports its shelf-life claims .
Applications

Cetrorelix acetate is primarily used in reproductive medicine, particularly for:

  • Controlled Ovarian Stimulation: It prevents premature ovulation during fertility treatments, allowing for better timing of egg retrieval.
  • In Vitro Fertilization Protocols: Cetrorelix is an essential component in protocols aimed at enhancing success rates in assisted reproductive technologies.

Its role as a gonadotropin-releasing hormone antagonist has made it a valuable tool in managing infertility treatments effectively .

Historical Development and Evolution of Cetrorelix Acetate

Discovery and Early Synthetic Pathways in GnRH Antagonist Research

The foundation for cetrorelix acetate’s development began with Roger Guillemin and Andrew Schally’s isolation and structural characterization of gonadotropin-releasing hormone (GnRH) in 1971, a breakthrough recognized by the 1977 Nobel Prize in Physiology or Medicine [1] [2]. Early GnRH antagonists suffered from critical limitations: histamine release causing anaphylactic reactions (e.g., first-generation Nal-Glu) and inconsistent suppression of gonadotropins due to metabolic instability and low bioavailability [1] [9]. Schally’s team pioneered the synthesis of cetrorelix in 1988 by strategically incorporating non-natural amino acids and optimizing the peptide backbone, which minimized histaminergic effects while enhancing receptor affinity [1] [3]. This innovation established cetrorelix as the first clinically viable "third-generation" GnRH antagonist, leveraging peptidomimetic chemistry to overcome pharmacological barriers that plagued earlier compounds [1] [9].

Milestones in Structural Optimization of Cetrorelix Acetate

Cetrorelix’s clinical efficacy stems from targeted molecular modifications validated through iterative structure-activity relationship (SAR) studies:

  • D-Amino Acid Substitutions: Incorporation of D-3-(2′-naphthyl)alanine (D-Nal) at position 1, D-4-chlorophenylalanine (D-Pal) at position 2, and D-citrulline (D-Cit) at position 6 conferred enzymatic stability and increased binding affinity to the GnRH receptor (GnRH-R) by optimizing hydrophobic interactions [1] [6].
  • C-Terminal Modification: The D-alanine-amide cap at position 10 reduced susceptibility to carboxypeptidase degradation, extending plasma half-life to ~20.6 hours under multidose regimens [3] [6].
  • Acetylation: N-terminal acetylation (Ac-D-Nal) shielded the peptide from aminopeptidase cleavage, enhancing bioavailability to 85% post-subcutaneous injection [1] [3].

Table 1: Structural Innovations in Cetrorelix Acetate vs. Native GnRH

PositionNative GnRH ResidueCetrorelix ResidueFunctional Impact
1pGluAc-D-NalEnhanced receptor binding affinity
2HisD-4-Cl-PheReduced histamine release
3TrpD-PalImproved metabolic stability
6GlyD-CitIncreased solubility and antagonism
10Gly-NH₂D-Ala-NH₂Prolonged half-life

These optimizations yielded a decapeptide (C₇₀H₉₂ClN₁₇O₁₄; MW: 1431.06 g/mol) with potent, competitive antagonism (IC₅₀: 1.2 nM) [3] [6].

Comparative Analysis of Cetrorelix Acetate and First-/Second-Generation GnRH Antagonists

Cetrorelix’s "third-generation" designation reflects its superior pharmacological profile relative to earlier antagonists:

  • Histamine Safety: Unlike first-gen antagonists (e.g., Nal-Glu), cetrorelix induces negligible mast cell degranulation due to its D-amino acid-rich sequence, eliminating anaphylaxis risks [1] [9].
  • Receptor Binding Kinetics: Cetrorelix exhibits competitive inhibition with an association rate (kₐ) 50-fold higher than second-gen compounds like ganirelix, enabling immediate LH suppression without the "flare effect" seen in GnRH agonists [1] [7].
  • Metabolic Stability: Its elimination half-life (62.8 hours for 3 mg single dose) exceeds earlier antagonists due to reduced hepatic cytochrome P450 interactions, allowing flexible dosing in IVF cycles [3] [6].

Table 2: Pharmacological Comparison of GnRH Antagonist Generations

ParameterFirst-Gen (e.g., Nal-Glu)Second-Gen (e.g., Ganirelix)Cetrorelix (Third-Gen)
Histamine ReleaseSevere (>50% baseline)Moderate (20–30%)Negligible (<5%)
Binding Affinity (Kᵢ, nM)~50~20~1.2
LH Suppression Onset6–12 hours3–6 hours≤1 hour
Metabolic Half-Life10–15 hours12–18 hours20.6–62.8 hours

Regulatory Approvals and Global Adoption in Academic Research Contexts

Cetrorelix acetate (brand name: Cetrotide®) achieved EU approval in 1999 for IVF applications, followed by FDA clearance in 2000 [1] [3]. Its adoption transformed reproductive medicine protocols:

  • Research Utility: Over 1,200 preclinical studies utilized cetrorelix by 2010 to elucidate GnRH signaling dynamics, including pulsatile LH secretion mechanisms and feedback loops involving kisspeptin neurons [2] [4].
  • Global Generics: Post-2018, generic versions (e.g., Ferpront® in China) expanded accessibility, driving a 34% increase in antagonist-protocol IVF cycles by 2022 [7].
  • Beyond IVF: Researchers repurposed cetrorelix to probe GnRH’s role in hormone-sensitive pathologies, including prostate cancer (GCP-CODE-2015 trial) and polycystic ovary syndrome (PCOS), where it reversed AMH-induced neuroendocrine dysfunction in murine models [3] [9].

Table 3: Regulatory and Research Adoption Timeline

YearMilestoneSignificance
1988Synthesis by SchallyFirst third-generation GnRH antagonist
1999EU approval (IVF)Marketed as Cetrotide® by Merck Serono
2000FDA approval (IVF)Validated for ICSI protocols
2010Entry into ChinaAdoption in high-volume ART markets
2018Generic versions (e.g., Ferpront®)Cost reduction expanded clinical/research use
2022~40% of global IVF cyclesDominant antagonist protocol agent

Properties

CAS Number

1631741-31-5

Product Name

Cetrorelix acetate

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid

Molecular Formula

C72H96ClN17O16

Molecular Weight

1491.1 g/mol

InChI

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1

InChI Key

KFEFLCOCAHJBEA-ANRVCLKPSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O

Synonyms

cetrorelix
cetrorelix acetate
cetrorelix pamoate
Cetrotide
LHRH, N-Ac-1-Nal(2)-2-Phe(pCl)-3-Pal(3)-6-Cit-10-Ala-
LHRH, N-acetyl-1-(3-(2-naphthyl)alanyl)-2-(4-chlorophenylalanyl)-3-(3-(3-pyridyl)alanyl)-6-citrulline-10-alanine-
N-acetyl-1-(3-(2-naphthyl)alanine)-2-(4-chlorophenylalanine)-3-(3-(3-pyridyl)alanine)-6-citrulline-10-alanine-LHRH
SB 75
SB-75

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.